![molecular formula C26H26FN5O2S2 B12149819 2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12149819.png)
2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a fluorophenyl group, a piperazine ring, and a pyrido[1,2-a]pyrimidin-4-one core, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including nucleophilic substitution and cyclization reactionsThe final steps involve the formation of the pyrido[1,2-a]pyrimidin-4-one core and the thiazolidinone moiety .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring and the fluorophenyl group.
Cyclization: The formation of the pyrido[1,2-a]pyrimidin-4-one core involves cyclization reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Compounds containing thiazolidinone structures have shown promising antibacterial and antifungal properties. In vitro studies indicate that this compound may exhibit similar activities due to its unique combination of functional groups, which can enhance efficacy against specific microbial targets .
- Anticancer Properties : Preliminary research suggests that this compound may modulate protein kinase activity, which is crucial for cancer cell proliferation. Studies involving acute myeloid leukemia cell lines have demonstrated that derivatives of similar structures can induce apoptosis in cancer cells .
- CNS Activity : The piperazine component is associated with central nervous system activity, suggesting potential applications in treating neurological disorders. Compounds with similar piperazine structures have been studied for their effects on serotonin and dopamine receptors .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of derivatives similar to this compound using agar diffusion methods. Results indicated varying degrees of inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in structure could enhance activity .
Case Study 2: Cancer Cell Line Analysis
Research on compounds with analogous structures demonstrated significant apoptotic effects on MV4-11 cells when treated with specific concentrations over 24 hours. The results highlighted the importance of structural modifications in enhancing therapeutic efficacy against leukemia .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine .
These compounds share some structural similarities but differ in their specific substituents and overall biological activity.
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits notable biological activities. This article reviews its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be broken down into several functional groups:
- Piperazine ring : Known for its role in various pharmacological activities.
- Thiazolidinone moiety : Associated with anti-inflammatory and anticancer properties.
- Pyrido[1,2-a]pyrimidinone core : Often linked to antitumor activity.
Anticancer Activity
Research indicates that the compound demonstrates significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
The proposed mechanism of action includes:
- Inhibition of Kinases : The compound has been tested against several protein kinases, including CDK5 and GSK3α/β, which are critical in cancer progression.
- Modulation of Nucleoside Transporters : It has been identified as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a role in nucleotide metabolism and cellular signaling pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine and thiazolidinone components significantly affect biological activity. For instance:
- Substituting different groups on the piperazine ring alters the compound's affinity for target proteins.
- Variations in the thiazolidinone structure influence its anticancer potency and selectivity .
Case Studies
- Study on Cancer Cell Lines : A study conducted on HCT116 colon cancer cells demonstrated that the compound exhibited an IC50 value of approximately 4.36 μM, indicating potent activity against this cell line .
- Nucleoside Transporter Inhibition : Another study highlighted its selective inhibition of ENT2 over ENT1, suggesting potential therapeutic applications in enhancing the efficacy of nucleoside-based chemotherapies .
Data Tables
Properties
Molecular Formula |
C26H26FN5O2S2 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26FN5O2S2/c1-3-10-32-25(34)21(36-26(32)35)16-18-23(28-22-17(2)7-6-11-31(22)24(18)33)30-14-12-29(13-15-30)20-9-5-4-8-19(20)27/h4-9,11,16H,3,10,12-15H2,1-2H3/b21-16- |
InChI Key |
AMXVWRRHKIFQAC-PGMHBOJBSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5F)SC1=S |
Origin of Product |
United States |
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